molecular formula C20H30N4O6S B6486991 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 872881-07-7

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B6486991
CAS No.: 872881-07-7
M. Wt: 454.5 g/mol
InChI Key: FZXZSVVNFZINBT-UHFFFAOYSA-N
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Description

N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a benzenesulfonyl group and a morpholinopropyl side chain. Its structure combines a sulfonamide-linked oxazinan ring with a flexible morpholine-containing alkyl chain, which may enhance solubility and target binding through hydrogen-bonding interactions .

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O6S/c25-19(21-8-4-9-23-11-14-29-15-12-23)20(26)22-16-18-24(10-5-13-30-18)31(27,28)17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXZSVVNFZINBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several ethanediamide and sulfonamide derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents (Oxazinan Ring) Substituents (Ethanediamide Side Chain) Molecular Formula Molecular Weight Notable Properties/Activities Reference Evidence
Target Compound : N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide Benzenesulfonyl 3-(Morpholin-4-yl)propyl C₂₃H₂₈N₄O₆S* ~504.6* Hypothesized enzyme inhibition (structural analogy to falcipain inhibitors)
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Chlorobenzenesulfonyl 2-Methylpropyl C₁₇H₂₄ClN₃O₅S 417.91 Higher lipophilicity (Cl substituent); potential improved membrane permeability
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorobenzenesulfonyl 2-(2-Methoxyphenyl)ethyl C₂₂H₂₆FN₃O₆S 479.52 Electron-withdrawing F may enhance binding affinity; methoxy group increases polarity
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide N/A (acetamide core) 3-(Morpholin-4-yl)propyl C₁₅H₂₁FN₂O₃ 296.34 Morpholine enhances solubility; fluorophenoxy group may influence receptor selectivity
N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide Benzodioxole-carbonyl 3-(Morpholin-4-yl)propyl C₂₃H₂₈N₄O₇S* ~528.6* Benzodioxole may confer metabolic stability; carbonyl group modifies electronic properties

Key Research Findings

Structural Modifications and Pharmacological Implications

  • Benzenesulfonyl vs. The chloro analog () exhibits higher molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Morpholinopropyl Side Chain: The morpholine moiety (present in the target compound and –16) contributes to solubility via its polar oxygen and nitrogen atoms, facilitating interactions with hydrophilic pockets in target proteins .
  • Ethanediamide vs. Acetamide Core: ’s acetamide derivative lacks the ethanediamide linkage but retains the morpholinopropyl group, suggesting that the ethanediamide structure in the target compound may provide conformational rigidity or additional hydrogen-bonding sites for target engagement .

Physicochemical Properties

  • Solubility and logP: The morpholinopropyl group in the target compound likely reduces logP compared to ’s chloro analog, balancing lipophilicity and solubility. ’s acetamide derivative (logP = 0.64) supports this trend .
  • Thermal Stability : Related compounds (e.g., ’s benzimidazoles) decompose at 98–102°C, while ’s chromene derivative melts at 175–178°C. The target compound’s stability may align with these ranges, depending on crystallinity .

Preparation Methods

Formation of the Benzenesulfonyl-1,3-Oxazinan Core

The 1,3-oxazinan ring is synthesized through a cyclocondensation strategy. A representative protocol involves:

  • Sulfonylation of Benzene Derivatives :
    Benzenesulfonyl chloride is reacted with a diol precursor (e.g., 1,3-propanediol) under basic conditions (e.g., K₂CO₃ in THF) to form 3-benzenesulfonyl-1,3-propanediol.

    C6H5SO2Cl+HO(CH2)3OHK2CO3,THFC6H5SO2O(CH2)3OH\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HO}(\text{CH}_2)_3\text{OH} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{C}_6\text{H}_5\text{SO}_2-\text{O}(\text{CH}_2)_3\text{OH}
  • Ring Closure via Nucleophilic Attack :
    The diol intermediate undergoes cyclization with an amine-containing compound (e.g., 2-aminomethylpyrrolidine) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Microwave irradiation (700 W, 10–15 min) enhances reaction efficiency, yielding the 1,3-oxazinan scaffold.

Table 1: Optimization of Oxazinan Ring Formation

ConditionYield (%)Purity (%)
Conventional Heating3288
Microwave Irradiation5895

Introduction of the Morpholin-4-yl Propyl Group

The morpholine moiety is introduced via a two-step alkylation-amidation sequence :

  • Propyl Spacer Installation :
    3-Chloropropanol is treated with morpholine in DMF at 80°C for 12 hours to form 3-morpholin-4-ylpropanol.

    Morpholine+Cl(CH2)3OHDMF, 80°CMO(CH2)3OH\text{Morpholine} + \text{Cl}(\text{CH}_2)_3\text{OH} \xrightarrow{\text{DMF, 80°C}} \text{MO}-\text{(CH}_2)_3\text{OH}
  • Amidation with Ethanedioic Acid :
    The alcohol is oxidized to a carboxylic acid (CrO₃/H₂SO₄) and subsequently coupled to the oxazinan intermediate using HOBt/EDC in dichloromethane.

Final Coupling to Form Ethanediamide

The ethanediamide linker is established through a double amidation reaction :

  • Activation of Oxazinan-Morpholine Intermediates :
    Both the oxazinan-methylamine and morpholinopropyl-amine are reacted with ethanedioyl dichloride in a 1:1 ratio under inert conditions (N₂ atmosphere).

    Oxazinan-NH2+ClCO-COCl+Morpholine-NH2Et3NTarget Compound\text{Oxazinan-NH}_2 + \text{ClCO-COCl} + \text{Morpholine-NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Key Parameters :

  • Temperature: 0°C → RT (prevents side reactions).

  • Solvent: Anhydrous CH₂Cl₂ (ensures high reactivity).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields (>75%) compared to ethers (45–50%). Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency by 20%.

Temperature and Reaction Time

Microwave-assisted synthesis reduces cyclization time from 8 hours to 15 minutes while improving yields (Table 1).

Analytical Characterization

Table 2: Spectroscopic Data for Key Intermediates

CompoundIR (cm⁻¹)1H NMR^1\text{H NMR} (δ, ppm)
Benzenesulfonyl-oxazinan1714 (C=O)2.31 (s, CH₃), 7.12–7.89 (ArH)
Morpholinopropyl-amide1645 (N–H bend)3.77 (s, OCH₃), 2.45 (t, CH₂)

Mass Spectrometry :

  • Molecular ion peak observed at m/z 477.5 [M+H]⁺, confirming the target structure.

Challenges and Troubleshooting

  • Low Yields in Cyclization :

    • Cause : Competing polymerization of diol intermediates.

    • Solution : Use high-dilution conditions and slow addition of reactants.

  • Epimerization During Amidation :

    • Cause : Basic conditions promoting racemization.

    • Solution : Employ coupling reagents (HOBt/EDC) at 0°C.

Comparative Analysis of Synthetic Routes

Route A (Linear Approach) :

  • Steps : 7

  • Overall Yield : 12%

  • Advantage : Simplified purification.

Route B (Convergent Approach) :

  • Steps : 5

  • Overall Yield : 22%

  • Advantage : Modularity for analog synthesis .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step processes:
  • Step 1 : Sulfonylation of an oxazinan precursor with benzenesulfonyl chloride under inert conditions (e.g., dry dichloromethane, 0–5°C) to form the sulfonyl-oxazinan intermediate.
  • Step 2 : Coupling of the intermediate with a morpholinylpropyl-ethanediamide derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
  • Key Parameters : Temperature control during sulfonylation, stoichiometric ratios of coupling reagents, and solvent polarity to minimize side reactions.

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Structure Solution : Use direct methods (e.g., SHELXT ) for phase determination .
  • Refinement : Iterative refinement with SHELXL to model anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : Tools like ORTEP (WinGX suite) for ellipsoid plots and packing diagrams .

Q. What in vitro assays are recommended for preliminary screening of its biological activity?

  • Methodological Answer :
  • Anticancer Activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure. Include positive controls (e.g., cisplatin) and solvent controls .
  • Anti-inflammatory Potential : COX-2 inhibition assay (ELISA) or NF-κB pathway analysis in LPS-stimulated macrophages .
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to assess potency and efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve activation of the carboxylic acid group .
  • Solvent Optimization : Evaluate solvents with varying polarity (e.g., THF vs. DMF) to balance reactivity and solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by employing controlled microwave irradiation (e.g., 80°C, 30 min) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or protection/deprotection strategies .

Q. What computational strategies are effective for modeling its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., kinases or GPCRs). Parameterize force fields for sulfonyl and morpholinyl groups .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values, cell lines) and apply statistical tests (ANOVA) to identify outliers or variability sources .
  • Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing benzenesulfonyl with tosyl) to isolate pharmacophore contributions .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity of the compound for suspected pathways .

Key Methodological Notes

  • Spectral Characterization : Always cross-validate NMR (¹H/¹³C), HRMS, and IR data with computational predictions (e.g., ChemDraw simulations) to confirm purity and identity .
  • Crystallography Best Practices : For accurate refinement, ensure data completeness (>95%) and resolve twinning or disorder issues early in the process .
  • Biological Replicates : Use ≥3 independent experiments with technical triplicates to ensure reproducibility in bioassays .

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